6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline
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Overview
Description
6-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline is a member of quinolines.
Scientific Research Applications
Antineoplastic Potential
Some novel pyrrolo-quinoline derivatives, structurally related to 6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline, have been synthesized with potential applications as antineoplastic agents. These derivatives exhibit promising cell growth inhibitory properties against various cancer cell lines, particularly those derived from solid tumors like CNS, melanoma, and prostate-derived cells. Notably, their cytotoxic action is distinct from the typical topoisomerase II poisoning ability, suggesting a unique mechanism of action for these compounds (Ferlin et al., 2000).
Anticonvulsant Activity
Derivatives of pyrrolo[3,4-b]quinoline and related compounds, synthesized from pyrrolidine-2,4-dione (tetramic acid), have demonstrated anticonvulsant activity. These compounds are part of a large group of 3-methylidene, 5-methylidene, and 3,5-dimethylidene derivatives, indicating a broader potential for neurological applications (Sorokina et al., 2007).
Synthetic Chemistry and Biological Activities
Pyrrolo[2,3-h]quinolines, closely related to the target compound, are important heterocycles with various biological activities. Research has focused on efficiently synthesizing new series of these compounds with diverse substituents, leading to a library of new pyrrolo[2,3-h]quinolines. This work is expected to promote further research into the bioactivities of these compounds, potentially leading to the discovery of new pharmacological agents (Liao & Zhu, 2019).
Novel Synthetic Pathways and Potential Applications
New synthetic pathways to various pyrrolo[3,4-b]quinolines, structurally related to the target compound, have been established. These novel heteroaromatic systems, like 5H-pyrido[3',4':4,5]pyrrolo[2,3-b]quinolines and others, are structurally related to ellipticine alkaloids and could serve as DNA-intercalating agents, indicating potential applications in cancer therapy and molecular biology (Lu et al., 2002).
properties
Product Name |
6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline |
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Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline |
InChI |
InChI=1S/C19H18N4/c1-11-18-13(3)23(14(4)19(18)12(2)22-21-11)16-7-8-17-15(10-16)6-5-9-20-17/h5-10H,1-4H3 |
InChI Key |
AZKXTCLZMLPGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC4=C(C=C3)N=CC=C4)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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